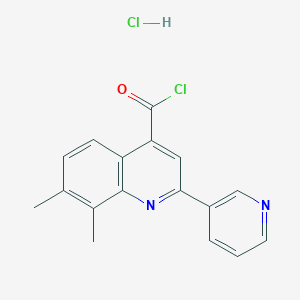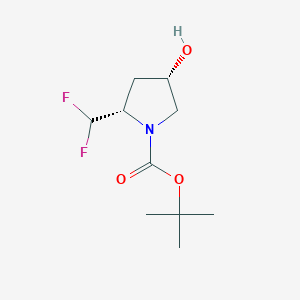
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Übersicht
Beschreibung
“(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate”, also known as MK-8245, is a pyrrolidine-based compound. It has the molecular formula C10H17F2NO3 and a molecular weight of 237.24 g/mol . This compound has gained increasing importance in scientific research due to its various physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H17F2NO3 . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The specific arrangement of these atoms in the molecule determines its 3D structure, which is crucial for its chemical properties and interactions with other molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.24 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate and its derivatives are primarily used in synthesis and medicinal chemistry. A key application is in the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be synthesized from N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are obtained by double fluorination of N-protected 4-hydroxyproline (Singh & Umemoto, 2011).
Stereoselective Synthesis
This compound plays a role in stereoselective synthesis, as seen in the preparation of specific ketoester derivatives. These derivatives are synthesized using a ruthenium-BINAP complex with (2S-4R)-2-tert-Butoxycarbonylacetyl-4-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester, showcasing the compound's utility in creating chiral molecules (King, Armstrong, & Keller, 2005).
Peptide Research
The (2S,4S) and (2S,4R) variants of perfluoro-tert-butyl 4-hydroxyproline, closely related to the compound , have been synthesized for use in peptide research. These amino acids display distinct conformational preferences and are useful in the sensitive detection of peptides by 19F NMR, which is significant for probes and medicinal chemistry applications (Tressler & Zondlo, 2014).
Application in Chiral Auxiliary
It is also used as a chiral auxiliary in stereoselective alkylation reactions, as demonstrated in the dynamic kinetic resolution of α-Bromo amides with malonic ester enolates. This exemplifies its role in the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Novel Synthesis Methods
The compound has also been involved in innovative synthesis methods, such as an intramolecular defluorinative cyclization approach to create difluoromethylated quinazolic acid derivatives, indicating its utility in novel synthetic pathways (Hao, Ohkura, Amii, & Uneyama, 2000).
Eigenschaften
IUPAC Name |
tert-butyl (2S,4S)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBQHUBZNSRIH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
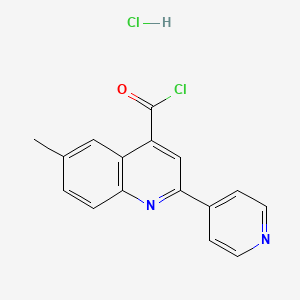
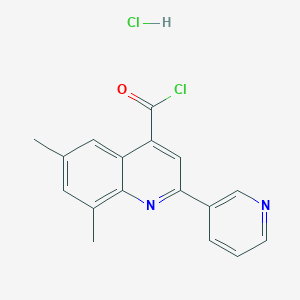
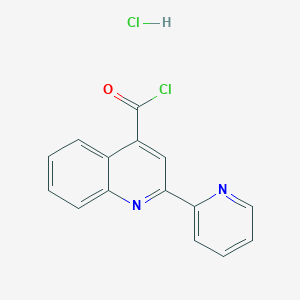
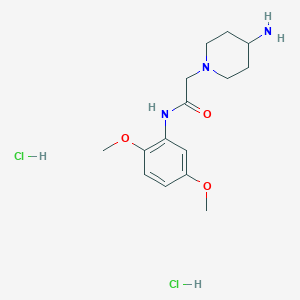
amine hydrochloride](/img/structure/B1396763.png)
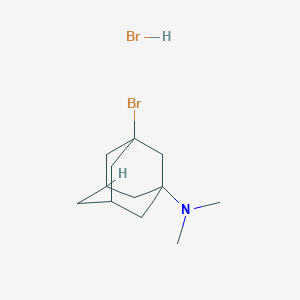
![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
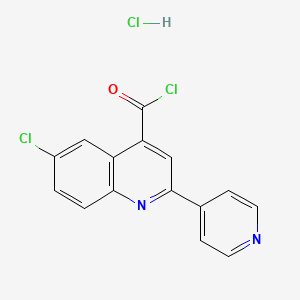
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
